Isopropyl-[3-(isopropylamino-methyl)-3,5,5-trimethyl-cyclohexyl]-amine
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Overview
Description
Isopropyl-[3-(isopropylamino-methyl)-3,5,5-trimethyl-cyclohexyl]-amine is a chemical compound with the molecular formula C16H34N2 and a molecular weight of 254.45456 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with isopropyl and isopropylamino-methyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Isopropyl-[3-(isopropylamino-methyl)-3,5,5-trimethyl-cyclohexyl]-amine involves several steps. One common method includes the alkylation of a cyclohexylamine derivative with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Isopropyl-[3-(isopropylamino-methyl)-3,5,5-trimethyl-cyclohexyl]-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of new substituted derivatives
Scientific Research Applications
Isopropyl-[3-(isopropylamino-methyl)-3,5,5-trimethyl-cyclohexyl]-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is used in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Isopropyl-[3-(isopropylamino-methyl)-3,5,5-trimethyl-cyclohexyl]-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application and target .
Comparison with Similar Compounds
Isopropyl-[3-(isopropylamino-methyl)-3,5,5-trimethyl-cyclohexyl]-amine can be compared with similar compounds such as:
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in similar applications but with different reactivity and properties.
Isopropylamine: A smaller amine with isopropyl groups, used as a precursor in organic synthesis.
Trimethylamine: A tertiary amine with three methyl groups, used in various chemical reactions and industrial processes
This compound stands out due to its unique combination of substituents, which confer specific chemical and physical properties, making it valuable in diverse applications.
Properties
IUPAC Name |
3,3,5-trimethyl-N-propan-2-yl-5-[(propan-2-ylamino)methyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-12(2)17-11-16(7)9-14(18-13(3)4)8-15(5,6)10-16/h12-14,17-18H,8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJYEFKWFQAKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1(CC(CC(C1)(C)C)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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